molecular formula C27H23N5O5S B2482262 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 852167-38-5

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2482262
CAS No.: 852167-38-5
M. Wt: 529.57
InChI Key: NILXIWBWQKBMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2,5-dimethoxyphenyl group at position 4, an indole moiety at position 5, and a thioacetamide linker connecting the triazole to a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group. The methylenedioxyphenyl group is commonly associated with improved pharmacokinetic properties, including enhanced lipophilicity and membrane permeability .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O5S/c1-34-17-8-10-22(35-2)21(12-17)32-26(19-13-28-20-6-4-3-5-18(19)20)30-31-27(32)38-14-25(33)29-16-7-9-23-24(11-16)37-15-36-23/h3-13,28H,14-15H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILXIWBWQKBMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential pharmacological properties. It combines a benzo[d][1,3]dioxole moiety with a triazole-thioacetamide structure, which may contribute to its biological activity. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N benzo d 1 3 dioxol 5 yl 2 4 2 5 dimethoxyphenyl 5 1H indol 3 yl 4H 1 2 4 triazol 3 yl thio acetamide\text{N benzo d 1 3 dioxol 5 yl 2 4 2 5 dimethoxyphenyl 5 1H indol 3 yl 4H 1 2 4 triazol 3 yl thio acetamide}

Molecular Formula: C20_{20}H20_{20}N4_{4}O3_{3}S
Molecular Weight: 396.46 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing triazole and dioxole moieties exhibit significant anticancer properties. For instance, a series of triazole derivatives were screened against various cancer cell lines. One study reported that certain derivatives showed IC50_{50} values in the low micromolar range against colon carcinoma cells (HCT-116), highlighting their potential as anticancer agents .

CompoundCell LineIC50_{50} (µM)
47eT47D (Breast)43.4
47fHCT116 (Colon)6.2

Antiviral Activity

The antiviral properties of related compounds have also been explored. A study demonstrated that certain derivatives exhibited over 40% in vivo inactivation effects against Tobacco Mosaic Virus (TMV), suggesting that similar structures may confer antiviral activity .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Inhibition of Kinases : The presence of the triazole ring may allow for interaction with various kinases involved in cancer progression.
  • Modulation of Cell Signaling : The compound may interfere with signaling pathways critical for cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that similar compounds can induce apoptosis in cancer cells through various pathways.

Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized a series of compounds based on the triazole scaffold and evaluated their cytotoxicity against several cancer cell lines. The lead compound demonstrated significant growth inhibition in vitro.

Study 2: Structure–Activity Relationship (SAR)

Another investigation focused on the SAR of dioxole-containing compounds. It was found that modifications to the dioxole and triazole groups significantly impacted biological activity, suggesting that careful structural optimization could enhance efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

Compound A : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ()

  • Structural Features : Replaces the 1,2,4-triazole with a 1,2,3-triazole, substitutes indole with benzothiazole, and lacks the thioacetamide linker.
  • Bioactivity : Demonstrated antiproliferative activity, attributed to the benzothiazole motif’s affinity for DNA or enzyme inhibition .
  • Synthesis : Utilized 2-(benzo[d]thiazol-2-yl)acetonitrile and 2-nitrophenyl azide, achieving high yields (82–97%) via cycloaddition .

Compound B : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ()

  • Structural Features : Replaces triazole with a thiadiazole core and incorporates an isoxazole ring.
  • Synthesis: Synthesized via refluxing enaminone derivatives with hydroxylamine hydrochloride, yielding 70–80% crystallized products .
  • Physicochemical Properties : Higher thermal stability (mp 160–290°C) compared to triazoles, likely due to thiadiazole’s aromaticity .

Analogues with Thioacetamide/Amide Linkers

Compound C : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) acetamide ()

  • Structural Features : Combines thiadiazole and oxadiazole rings with a disulfide-acetamide linker.
  • Synthesis : Involves potassium carbonate-mediated coupling in dry acetone, yielding 60–75% recrystallized products .

Compound D : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide ()

  • Structural Features : Shares the benzo[d][1,3]dioxol-5-yl group but replaces triazole with a thiazole core and cyclopropanecarboxamide linker.
  • Synthesis : Prepared via coupling of cyclopropanecarboxylic acid with a thiazole-amine derivative, yielding 23% product .

Indole-Containing Analogues

Compound E: Phenoxymethybenzoimidazole-triazole-thiazole hybrids ()

  • Structural Features : Combines benzimidazole, triazole, and thiazole rings with variable aryl substituents.
  • Bioactivity : Docking studies suggest strong binding to enzymes like α-glucosidase, influenced by electron-withdrawing groups (e.g., 4-bromophenyl in 9c) .
  • Synthesis : Multi-step protocol using DMF, carbodiimide coupling agents, and triethylamine, with yields >75% .

Comparative Analysis Table

Feature Target Compound Compound A () Compound B () Compound C ()
Core Structure 1,2,4-Triazole 1,2,3-Triazole 1,3,4-Thiadiazole 1,3,4-Thiadiazole/Oxadiazole
Key Substituents Indole, 2,5-Dimethoxyphenyl Benzothiazole, Nitrophenyl Isoxazole, Benzamide 4-Chlorophenyl, Benzylthio
Linker Thioacetamide None None Disulfide-acetamide
Synthesis Yield Not reported 82–97% 70–80% 60–75%
Reported Bioactivity Not reported Antiproliferative Not reported Cytotoxic

Key Findings and Implications

Linker Importance : The thioacetamide linker may enhance solubility compared to disulfide or cyclopropane linkers in analogues .

Substituent Effects : Methoxy and indole groups could improve CNS penetration compared to nitro or chlorophenyl groups in other compounds .

Synthesis Challenges : The target compound’s multi-heterocyclic structure may require optimized coupling conditions, as seen in and .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured during synthesis?

The synthesis involves multi-step reactions, including:

  • Condensation of benzo[d][1,3]dioxole derivatives with triazole-thiol intermediates under basic conditions (e.g., triethylamine in DMF) .
  • Thioether linkage formation between the triazole-thiol and acetamide moieties, requiring controlled temperature (e.g., reflux in acetone) and anhydrous conditions .
  • Purification via column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to isolate the final product . Purity is monitored using TLC (Rf tracking) and HPLC (>95% purity threshold) at each step .

Q. Which functional groups dominate its pharmacological activity, and how are they characterized?

Key functional groups include:

  • Benzo[d][1,3]dioxole : Enhances metabolic stability and CNS penetration .
  • 1,2,4-Triazole-thioether : Contributes to metal-binding and redox activity .
  • Indole moiety : Facilitates interactions with serotonin receptors or kinase domains . Characterization employs NMR (1H/13C for structural confirmation), FT-IR (S–C=O stretch at ~1650 cm⁻¹), and HRMS (exact mass validation) .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

Standard assays include:

  • Kinase inhibition : ATPase-Glo™ assay against kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
  • Antimicrobial activity : Broth microdilution (MIC determination) for bacterial/fungal strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC50 values across studies)?

Contradictions arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Cellular context : Compare results across multiple cell lines (e.g., primary vs. immortalized cells) .
  • Structural analogs : Perform SAR studies using analogs with modified substituents (Table 1) .

Table 1 : Comparative Bioactivity of Structural Analogs

CompoundStructural ModificationIC50 (µM)Target
Parent CompoundNone0.8EGFR
Analog AMethoxy → Ethoxy1.2EGFR
Analog BIndole → Benzofuran>10Inactive
Data derived from kinase inhibition assays

Q. What strategies optimize reaction yields for large-scale synthesis?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) for thioether formation .
  • DOE (Design of Experiments) : Optimize temperature (60–80°C) and molar ratios (1:1.2 for thiol:acetamide) via response surface methodology .

Q. How can computational modeling predict off-target interactions or toxicity risks?

Integrate:

  • Molecular docking : AutoDock Vina for binding affinity prediction against non-target proteins (e.g., hERG channel) .
  • ADMET Prediction : SwissADME or ProTox-II for bioavailability, CYP inhibition, and hepatotoxicity .
  • QSAR models : Correlate substituent electronegativity with cytotoxicity (e.g., Hammett constants) .

Q. What analytical methods assess stability under physiological conditions?

Use:

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor via UPLC-MS .
  • Plasma stability assay : Incubate with human plasma (4 hrs) and quantify intact compound using LC-MS/MS .
  • Light/heat stress : Accelerated stability testing (ICH guidelines) for shelf-life estimation .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Synthetic Challenges : Replace hygroscopic reagents (e.g., NaH with K2CO3) to improve reproducibility .
  • Advanced Characterization : Employ X-ray crystallography for absolute stereochemistry confirmation (if crystals are obtainable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.